4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide

描述

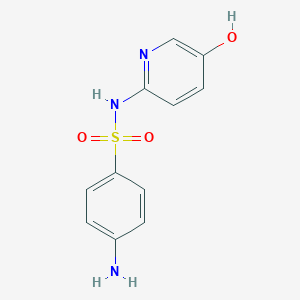

4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C11H11N3O3S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 4-position and a 5-hydroxy-2-pyridinyl group attached to the nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with benzenesulfonamide and 5-hydroxy-2-pyridine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Purification: The crude product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Reductive Amination

The primary amino group undergoes reductive amination with aldehydes/ketones to form secondary amines. For example, reaction with 2-hydroxy-3-methoxybenzaldehyde in ethanol under reflux, followed by sodium borohydride reduction, yields N-benzyl derivatives (e.g., compound 5 , 95% yield) . This reaction is critical for introducing hydrophobic substituents to enhance binding affinity with biological targets.

Conditions :

-

Solvent: Ethanol

-

Reducing agent: NaBH₄

-

Temperature: Reflux

Buchwald–Hartwig Coupling

The amino group participates in palladium-catalyzed cross-coupling reactions with aryl halides. For instance, coupling 4-bromo-N-(thiazol-2-yl)benzenesulfonamide with substituted benzyl amines produces biaryl derivatives (e.g., compounds 11–13 ) . This method enables the introduction of heterocyclic moieties for optimizing pharmacological properties.

Conditions :

-

Catalyst: Pd(OAc)₂

-

Ligand: Xantphos

-

Base: Cs₂CO₃

-

Temperature: 100°C

Hydrazide Formation and Cyclization

Reaction with hydrazine generates hydrazide intermediates, which undergo cyclization to form heterocycles. For example:

-

Hydrazide 8 reacts with 2,4-pentanedione to yield pyrazole derivatives (e.g., compound 18 ) .

-

Treatment with CS₂/KOH forms oxadiazole-2-thiones (e.g., compound 24 ) .

These reactions expand structural diversity for targeting enzymes like carbonic anhydrases.

Reactions with Isocyanates/Isothiocyanates

The amino group reacts with phenyl isocyanate or isothiocyanate to form ureas/thioureas. Cyclization of these intermediates under basic conditions produces triazoles (e.g., compound 22 ) or thiadiazoles (e.g., compound 23 ) .

Example :

-

Semicarbazide 20 → Triazole 22 (68% yield)

Conditions : 20% NaOH, reflux

Schiff Base Condensation

The amino group condenses with aldehydes/ketones to form Schiff bases. For example, reaction with 4-nitrobenzaldehyde produces imine derivatives, which are subsequently reduced to secondary amines . This method is used to modify electronic properties and solubility.

Conditions :

-

Solvent: Ethanol

-

Catalyst: Acetic acid

-

Temperature: Reflux

Mechanistic Insights

科学研究应用

Enzyme Inhibition

One significant application of 4-amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide is its inhibitory effect on carbonic anhydrases (CAs). Research has shown that derivatives of benzenesulfonamides exhibit selective inhibition against CA IX, which is implicated in tumor progression and metastasis. For example, compounds derived from this scaffold demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating potent enzyme inhibition with a favorable selectivity profile over CA II .

Antiplatelet Activity

Another notable application is its role in modulating platelet aggregation through the inhibition of lipoxygenase enzymes. Studies have highlighted that specific analogs can significantly reduce platelet aggregation and calcium mobilization in human platelets, suggesting potential therapeutic benefits in managing thrombotic disorders . This mechanism is particularly relevant for developing antiplatelet therapies aimed at preventing cardiovascular events.

Induction of Apoptosis

The compound has been shown to induce apoptosis in various cancer cell lines. For instance, certain derivatives exhibited a significant increase in annexin V-FITC positive cells in MDA-MB-231 breast cancer cells, indicating enhanced apoptotic activity compared to controls . This property underscores the potential of this compound as a candidate for cancer treatment.

Selective Cytotoxicity

The selective cytotoxicity against cancer cells while sparing normal cells is a critical feature of this compound. The mechanism involves targeting specific pathways that are upregulated in cancerous tissues, thus presenting fewer side effects compared to conventional chemotherapeutics.

Antibacterial and Anti-Biofilm Effects

Recent studies have explored the antibacterial properties of this compound derivatives against various bacterial strains. Notably, certain compounds exhibited significant inhibition rates against Staphylococcus aureus and demonstrated anti-biofilm activity, which is crucial for treating chronic infections associated with biofilm-forming bacteria . This dual action enhances their utility as therapeutic agents in infectious diseases.

Summary Table of Applications

作用机制

The mechanism of action of 4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to reduced tumor growth and proliferation . The compound binds to the active site of CA IX, preventing its normal function and leading to the accumulation of acidic metabolites in the tumor microenvironment.

相似化合物的比较

Similar Compounds

4-Amino-N-(4-hydroxy-5-methoxy-2-pyrimidinyl)benzenesulfonamide: This compound has a similar structure but contains a pyrimidinyl group instead of a pyridinyl group.

5-Hydroxysulfapyridine: Another related compound with a hydroxyl group at the 5-position of the pyridine ring.

Uniqueness

4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for research in cancer therapy.

生物活性

4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of a pyridine ring and a sulfonamide group, which contribute to its pharmacological properties. Research has indicated that this compound exhibits potential in various therapeutic areas, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features:

- An amino group ()

- A hydroxyl group ()

- A sulfonamide group ()

These functional groups are crucial for the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate signaling pathways. The sulfonamide moiety is known to interfere with the activity of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including acid-base balance and respiration. Inhibition of CA IX, a variant overexpressed in many tumors, has been linked to anti-cancer effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- In vitro Studies : The compound showed inhibitory effects on breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM. Notably, selectivity indices indicated that it was more effective against cancer cells compared to normal cells .

- Mechanisms of Action : It was observed that the compound induces apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition of Bacterial Growth : Studies indicated that it effectively inhibited the growth of Staphylococcus aureus and exhibited anti-biofilm activity against Klebsiella pneumoniae at concentrations around 50 μg/mL .

- Potential Applications : Given its dual action against both cancerous and bacterial cells, there is potential for developing this compound into a multi-target therapeutic agent.

Data Table: Summary of Biological Activities

| Activity Type | Target Cell Lines | IC50 (μM) | Selectivity Index (Cancer/Normal) |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1.52 - 6.31 | 5.5 - 17.5 |

| MCF-7 | 1.75 - 9.46 | ||

| Antimicrobial | Staphylococcus aureus | - | - |

| Klebsiella pneumoniae | - | - |

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives similar to this compound:

- Breast Cancer Study : In a study evaluating benzenesulfonamide derivatives, compounds with structural similarities showed significant anti-proliferative effects against breast cancer cell lines, reinforcing the potential of this class of compounds in cancer therapy .

- Antibacterial Research : Another study focused on the antibacterial properties of sulfonamides demonstrated their effectiveness against resistant strains of bacteria, indicating their potential role in treating infections where traditional antibiotics fail .

属性

IUPAC Name |

4-amino-N-(5-hydroxypyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c12-8-1-4-10(5-2-8)18(16,17)14-11-6-3-9(15)7-13-11/h1-7,15H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCHHHBDBWYWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198965 | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50930-57-9 | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050930579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。